molecular formula C9H16N4O2 B2961041 tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate CAS No. 2138550-00-0

tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate

Cat. No.: B2961041
CAS No.: 2138550-00-0
M. Wt: 212.253
InChI Key: SGGIGUOZCHNGIW-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate is a chemical compound with the molecular formula C9H16N4O2 and a molecular weight of 212.25 g/mol . This molecule is a versatile building block in organic synthesis and medicinal chemistry, integrating a protected amine via the tert-butyloxycarbonyl (Boc) group with a 1H-1,2,3-triazole heterocycle. The presence of the 1,2,3-triazole moiety is of significant interest, as this pharmacophore is commonly explored in drug discovery for its potential biological activities, which can include antimicrobial, antifungal, and antiviral effects . The Boc group offers a strategic handle for further synthetic manipulation, allowing researchers to deprotect the amine under mild acidic conditions to generate primary amines for subsequent coupling reactions. The compound is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(2H-triazol-4-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)10-5-4-7-6-11-13-12-7/h6H,4-5H2,1-3H3,(H,10,14)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGIGUOZCHNGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: The compound can be reduced under specific conditions to yield various derivatives.

    Substitution: Substitution reactions are common, especially involving the triazole ring and the carbamate group.

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate involves its interaction with molecular targets through the triazole ring and carbamate group. These interactions can influence various biochemical pathways, depending on the specific application. For example, in click chemistry, the triazole ring forms stable linkages with other molecules, facilitating the creation of complex structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, synthetic applications, and functional distinctions:

Compound Molecular Formula Key Features Applications References
tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate C₁₀H₁₇N₃O₂ Boc-protected amine; 1,4-substituted triazole; ethyl linker Click chemistry intermediates, peptide backbones, kinase inhibitors
tert-butyl N-(6-bromohexyl)carbamate C₁₁H₂₂BrNO₂ Bromohexyl chain; Boc protection Alkylation reactions, nucleophilic substitutions
tert-butyl (2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl)carbamate C₂₇H₂₅F₃INO₃ Halogenated benzamidooxy group; Boc-ethyl spacer Targeted fluorophores, halogen-bonding probes
tert-butyl N-but-3-ynyl-N-[2-(indan-2-ylamino)pyrido[4,3-d]pyrimidin-6-yl]carbamate C₂₈H₃₄N₆O₂ Alkyne group; pyridopyrimidinone core Kinase inhibitor precursors, CuAAC-enabled conjugates
tert-butyl (2-(4-(1-(β-L-fucopyranosyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-methylpropyl)carbamate C₂₃H₃₄N₄O₆ Fucose-triazole conjugate; aromatic phenyl group Glycobiology studies, carbohydrate-protein interactions
tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate C₇H₁₁N₃O₂S Thiadiazole ring (replaces triazole); sulfur atom Antibacterial agents, agrochemicals
Biotin-PEG2-NH-Boc C₂₁H₃₈N₄O₆S Biotin tag; PEG spacer; Boc protection Affinity probes, targeted drug delivery

Key Comparative Insights :

Reactivity and Functional Groups :

  • The 1,2,3-triazole in the target compound enables regioselective CuAAC reactions, distinguishing it from thiadiazole - or halogenated analogs, which prioritize electrophilic or hydrogen-bonding interactions .
  • Bromohexyl and alkyne derivatives (e.g., tert-butyl N-but-3-ynyl-carbamate) exhibit higher reactivity in cross-coupling or cycloaddition reactions compared to the ethyl-triazole spacer .

Biological and Pharmacological Profiles :

  • Fucose-triazole conjugates (e.g., ) demonstrate enhanced binding to lectins and antibodies, unlike the simpler triazole-ethyl-Boc structure, which is more suited to modular drug design .
  • Thiadiazole analogs () show divergent bioactivity, such as antimicrobial properties, due to sulfur’s electronegativity and metabolic stability .

Solubility and Stability :

  • The PEG-Boc-biotin derivative () exhibits superior aqueous solubility compared to the hydrophobic phenyl or tert-butyl groups in other analogs .
  • The Boc group in all compounds ensures amine protection during acidic/basic conditions, but deprotection kinetics vary with adjacent substituents .

Biological Activity

Tert-butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate (CAS No. 2138550-00-0) is a compound characterized by its unique molecular structure, which includes a tert-butyl group and a 1H-1,2,3-triazole moiety. Its molecular formula is C9H16N4O2, with a molecular weight of approximately 212.253 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacology and organic synthesis.

Synthesis

The synthesis of this compound typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click" chemistry. This method is favored for its efficiency and regioselectivity. The general synthetic route involves the following steps:

  • Preparation of the Azide Precursor : An appropriate amine is reacted with sodium azide to form the azide precursor.
  • Click Reaction : The azide precursor is reacted with an alkyne in the presence of a copper(I) catalyst (e.g., copper sulfate or copper(I) bromide) and a reducing agent like sodium ascorbate.
  • Carbamate Formation : The resulting triazole compound is treated with tert-butyl chloroformate to introduce the carbamate group .

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets. Compounds containing triazole rings are known for their significant pharmacological properties.

Pharmacological Properties

Research indicates that compounds with triazole structures often exhibit:

  • Antimicrobial Activity : Triazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that similar triazole-containing compounds can inhibit the growth of various bacterial strains .
  • Anticancer Potential : The antiproliferative effects of triazole derivatives have been documented in several studies. For example, compounds similar to this compound have shown effectiveness against cancer cell lines by inducing apoptosis .

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity : Interaction studies suggest that this compound can bind to various biological targets, influencing pathways related to cell proliferation and apoptosis.
  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in cellular metabolism and signaling pathways .

Case Studies

Several case studies have highlighted the biological activities of triazole derivatives:

  • Antibacterial Activity Assessment : In one study, researchers synthesized various triazole derivatives and evaluated their antibacterial activity against strains such as E. coli and S. aureus using microdilution broth susceptibility assays. The results indicated significant inhibitory effects on bacterial growth .
  • Cytotoxicity Evaluation : Another study investigated the cytotoxic effects of triazole-containing compounds on human cancer cell lines. The findings suggested that these compounds could induce cytotoxicity at specific concentrations, supporting their potential as anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructureUnique Features
Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamateC11H16N4OContains an indole instead of a triazole moiety; potential for different biological activities
Tert-butyl (1-methyl-1H-triazol-4-yl)carbamateC10H18N4OMethyl substitution on the triazole; may influence solubility and reactivity
Tert-butyl N-[1-(oxiran-2-yl)ethyl]carbamateC9H15NO3Incorporates an epoxide group; offers unique reactivity compared to triazole derivatives

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc protection (δ ~1.4 ppm for tert-butyl) and triazole proton signals (δ ~7.5-8.5 ppm). 2D experiments (HSQC, HMBC) verify connectivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 269.18) and fragmentation patterns .
  • FT-IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~3100 cm⁻¹ (triazole C-H) confirm functional groups .

Advanced Consideration
X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability . Dynamic NMR can probe rotational barriers in the carbamate group under varying temperatures .

How does this compound behave under different pH and temperature conditions?

Q. Basic Research Focus

  • pH Stability : The Boc group is labile under acidic conditions (e.g., TFA/DCM) but stable in neutral/basic environments. Triazole rings remain intact across pH 2–12 .
  • Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at 2–8°C in inert, anhydrous conditions to prevent hydrolysis .

Advanced Consideration
Accelerated stability studies (40°C/75% RH) combined with HPLC-MS monitor degradation products. Kinetic modeling (Arrhenius equation) predicts shelf life .

What are the challenges in utilizing this compound in palladium-catalyzed cross-coupling reactions?

Q. Advanced Research Focus

  • Triazole Coordination : The triazole’s nitrogen atoms can poison Pd catalysts, requiring ligand screening (e.g., XPhos) to maintain catalytic activity .
  • Boc Deprotection : Competing deprotection under basic/thermal conditions necessitates orthogonal protection strategies (e.g., Fmoc) for multifunctional substrates .
    Reaction optimization via Design of Experiments (DoE) identifies optimal catalyst loading (5–10 mol%) and solvent systems (toluene/DMF) .

How can computational methods aid in predicting the reactivity of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational stability, guiding solvent selection for crystallization .
  • Docking Studies : Models interactions with biological targets (e.g., enzymes) to rationalize bioactivity data .

How should researchers address contradictory data in spectroscopic characterization or bioactivity assays?

Q. Advanced Research Focus

  • Data Triangulation : Cross-validate NMR/MS results with independent techniques (e.g., elemental analysis) .
  • Batch Analysis : Compare multiple synthetic batches to isolate impurities (e.g., Boc-deprotected byproducts) via LC-MS .
  • Statistical Analysis : Apply multivariate regression to identify outliers in bioassay datasets .

What are the key considerations for scaling up synthesis of this compound?

Q. Advanced Research Focus

  • Process Safety : Mitigate exothermic risks in CuAAC by using flow chemistry or segmented temperature control .
  • Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) or membrane filtration for cost efficiency .
  • Green Chemistry : Substitute toxic solvents (THF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

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